N'-[(1Z)-1-(4-hydroxyphenyl)ethylidene]pyridine-3-carbohydrazide
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Overview
Description
N’-[(1Z)-1-(4-hydroxyphenyl)ethylidene]pyridine-3-carbohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a pyridine ring, a hydrazide group, and a hydroxyphenyl moiety, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1Z)-1-(4-hydroxyphenyl)ethylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 4-hydroxyacetophenone and isonicotinic acid hydrazide. The reaction is carried out in an ethanol solvent with the addition of a catalytic amount of acetic acid. The mixture is refluxed for several hours, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N’-[(1Z)-1-(4-hydroxyphenyl)ethylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the hydrazide moiety can be reduced to form corresponding amines.
Substitution: The pyridine ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial and antioxidant agent.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N’-[(1Z)-1-(4-hydroxyphenyl)ethylidene]pyridine-3-carbohydrazide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence oxidative stress pathways, inflammatory pathways, and cell signaling pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(1Z)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]pyridine-3-carbohydrazide
- N’-[(1Z)-1-(4-hydroxyphenyl)ethylidene]-3-isopropyl-1H-pyrazole-5-carbohydrazide
- N’-[(1Z)-1-(4-hydroxyphenyl)ethylidene]-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-[(1Z)-1-(4-hydroxyphenyl)ethylidene]pyridine-3-carbohydrazide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its ability to form stable metal complexes and its potential therapeutic applications make it a compound of significant interest in various research fields.
Properties
Molecular Formula |
C14H13N3O2 |
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Molecular Weight |
255.27 g/mol |
IUPAC Name |
N-[(Z)-1-(4-hydroxyphenyl)ethylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H13N3O2/c1-10(11-4-6-13(18)7-5-11)16-17-14(19)12-3-2-8-15-9-12/h2-9,18H,1H3,(H,17,19)/b16-10- |
InChI Key |
VGGKZFNLVXBFTR-YBEGLDIGSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CN=CC=C1)/C2=CC=C(C=C2)O |
Canonical SMILES |
CC(=NNC(=O)C1=CN=CC=C1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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